molecular formula C27H24N2O4S2 B11613221 Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11613221
M. Wt: 504.6 g/mol
InChI Key: XTWYJRMTBNLYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.

Preparation Methods

The synthesis of ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves several steps. One common method is the condensation reaction, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiophene derivatives with altered functional groups .

Scientific Research Applications

ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of key enzymes involved in the inflammatory response. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Used as an antispasmodic.

    Dorzolamide: Used in the treatment of glaucoma.

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C27H24N2O4S2/c1-3-33-27(32)22-20(18-8-5-4-6-9-18)16-35-26(22)29-24(28-25(31)21-10-7-15-34-21)23(30)19-13-11-17(2)12-14-19/h4-16,24,29H,3H2,1-2H3,(H,28,31)

InChI Key

XTWYJRMTBNLYFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.